5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both indole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloroindole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a bromo group instead of a chloro group.
5-(5-Methyl-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a methyl group instead of a chloro group.
Uniqueness
5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chloro group plays a crucial role.
Properties
CAS No. |
88458-44-0 |
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Molecular Formula |
C10H6ClN3O2 |
Molecular Weight |
235.62 g/mol |
IUPAC Name |
5-(5-chloro-3H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H6ClN3O2/c11-6-1-2-7-5(3-6)4-8(12-7)9-13-14-10(15)16-9/h1-3H,4H2,(H,14,15) |
InChI Key |
STKBAIATSLHASR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)N=C1C3=NNC(=O)O3 |
Origin of Product |
United States |
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